molecular formula C18H17BrN4O5 B11470356 3-(5-bromofuran-2-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-(5-bromofuran-2-yl)-N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11470356
M. Wt: 449.3 g/mol
InChI Key: HYORFFAYHYDZTN-UHFFFAOYSA-N
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Description

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, an oxadiazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materials. The process generally includes the formation of the furan and oxadiazole rings, followed by their coupling with the benzamide moiety.

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-diketones or the Paal-Knorr synthesis.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the furan and oxadiazole rings with the benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted furans

Scientific Research Applications

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-bromofuran-2-yl)methyl]-3-(1,3,4-oxadiazol-2-yl)aniline
  • **N-[(5-bromofuran-2-yl)methyl]-2,3,4-trifluoroaniline

Uniqueness

N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-4-ETHOXYBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H17BrN4O5

Molecular Weight

449.3 g/mol

IUPAC Name

3-(5-bromofuran-2-yl)-N-[2-[(4-ethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H17BrN4O5/c1-2-26-12-5-3-11(4-6-12)16(24)20-9-10-21-17(25)18-22-15(23-28-18)13-7-8-14(19)27-13/h3-8H,2,9-10H2,1H3,(H,20,24)(H,21,25)

InChI Key

HYORFFAYHYDZTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=C(O3)Br

Origin of Product

United States

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